Prop-2-en-1-ol;styrene

Catalog No.
S706005
CAS No.
25119-62-4
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prop-2-en-1-ol;styrene

CAS Number

25119-62-4

Product Name

Prop-2-en-1-ol;styrene

IUPAC Name

prop-2-en-1-ol;styrene

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C8H8.C3H6O/c1-2-8-6-4-3-5-7-8;1-2-3-4/h2-7H,1H2;2,4H,1,3H2

InChI Key

WXNYILVTTOXAFR-UHFFFAOYSA-N

SMILES

C=CCO.C=CC1=CC=CC=C1

Canonical SMILES

C=CCO.C=CC1=CC=CC=C1

Prop-2-en-1-ol;styrene (CAS 25119-62-4), commonly known as styrene-allyl alcohol (SAA) copolymer, is a low-molecular-weight, hard thermoplastic resinous polyol. Characterized by a highly stable carbon-carbon backbone with pendant primary hydroxyl groups (typically 5.4–6.0% by weight) and hydrophobic aromatic rings, SAA serves as a critical crosslinking intermediate [1]. In industrial procurement, it is primarily sourced to formulate high-solids, low-VOC polyurethane, alkyd, and polyester coatings, where it balances exceptional hydrolytic stability with rapid crosslinking kinetics [2].

Replacing SAA with standard polystyrene or conventional monomeric polyols (such as pentaerythritol) compromises both formulation processability and final coating performance. Standard polystyrene lacks the primary hydroxyl functionality required for urethane or ester crosslinking, rendering it inert in reactive coating systems [1]. Conversely, while conventional polyols provide hydroxyls, they lack the hydrophobic aromatic rings of SAA, leading to lower water, alkali, and detergent resistance. Furthermore, substituting SAA with standard polyols in alkyd synthesis dramatically increases resin polydispersity and solution viscosity, preventing the formulation of compliant high-solids (low-VOC) coatings without sacrificing molecular weight or dry times [2].

Viscosity Reduction and High-Solids Formulation via Polydispersity Control

When SAA is used as a partial replacement for conventional polyols like pentaerythritol in alkyd resin synthesis, it significantly narrows the molecular weight distribution of the resulting polymer. Because SAA itself possesses a very tight polydispersity index (Mw/Mn ≈ 1.5), its incorporation reduces the overall weight-average molecular weight (Mw) and polydispersity of the alkyd without sacrificing the number-average molecular weight (Mn) [1]. This structural modification drastically lowers the solution viscosity, enabling the formulation of high-solids coatings that comply with strict VOC regulations (e.g., ≤250 g/L) while maintaining the film-forming properties of traditional solvent-borne systems.

Evidence DimensionResin Polydispersity and Solution Viscosity
Target Compound DataSAA-modified alkyd (Maintains Mn, significantly lowered Mw and Pd)
Comparator Or BaselineStandard pentaerythritol-based alkyd (Broad polydispersity, high viscosity)
Quantified DifferenceSignificant reduction in weight-average molecular weight (Mw) and viscosity, enabling VOC ≤ 250 g/L
ConditionsLong-oil alkyd resin synthesis for air-drying coatings

Allows manufacturers to meet strict environmental VOC limits without compromising the molecular weight necessary for rapid drying and mechanical durability.

Enhanced Hydrolytic and Alkali Resistance in Polyurethane and Alkyd Coatings

Conventional polyester polyols rely on ester linkages that are highly susceptible to hydrolysis in alkaline or high-humidity environments. SAA, conversely, consists of a purely hydrocarbon backbone (styrene-co-allyl alcohol) with pendant primary hydroxyl groups [1]. By substituting ester-dense polyols with SAA, the final crosslinked network limits vulnerable ester groups strictly to those formed during the final curing or oil-modification reaction. The hydrophobic styrene domains further shield these remaining crosslinks, resulting in vastly improved water, detergent, and alkali resistance compared to standard polyester or alkyd baselines [1].

Evidence DimensionAlkali and Water Resistance Mechanism
Target Compound DataStyrene-co-allyl alcohol backbone (0% backbone ester linkages)
Comparator Or BaselineConventional polyester polyols (High density of hydrolyzable backbone ester linkages)
Quantified DifferenceElimination of hydrolyzable backbone ester linkages
ConditionsWaterborne and solvent-borne coating formulations exposed to alkaline/humid conditions

Critical for procuring raw materials for appliance finishes (e.g., washing machines) and marine coatings that require extreme detergent and moisture resistance.

Accelerated Crosslinking Kinetics and Multi-Substrate Adhesion

Compared to secondary-hydroxyl functionalized resins (such as standard acrylic polyols), the primary hydroxyl groups of the allyl alcohol monomer in SAA (typically ~30 mole % of the copolymer, yielding ~5.4-6.0% OH content) offer significantly higher stoichiometric reactivity with isocyanates and aminoplasts [1]. This results in faster cure times and higher crosslink densities at ambient or lower baking temperatures. Additionally, the amphiphilic balance of residual unreacted primary hydroxyls and hydrophobic styrene rings provides enhanced adhesion to difficult substrates, including metals, polypropylene, and pure polystyrene, which inert baselines cannot achieve [1].

Evidence DimensionReactivity and Substrate Adhesion
Target Compound DataPrimary hydroxyl functionality (~5.4-6.0% OH content, ~30 mole % allyl alcohol)
Comparator Or BaselineSecondary-hydroxyl acrylic polyols and inert polystyrene
Quantified DifferenceHigher stoichiometric reactivity and unhindered crosslinking kinetics
ConditionsPolyurethane and aminoplast coating curing processes

Drives procurement for fast-curing industrial coatings and inks where rapid processing speeds and multi-substrate adhesion are mandatory.

High-Solids, Low-VOC Alkyd and Polyurethane Coatings

Leveraging SAA's ability to reduce resin polydispersity and solution viscosity, it is heavily procured for formulating compliant high-solids coatings (VOC ≤ 250 g/L). The primary hydroxyls ensure that these lower-viscosity systems still achieve rapid crosslinking and high final molecular weights upon curing [1].

Appliance and Marine Coatings Requiring High Detergent/Alkali Resistance

Due to its purely hydrocarbon backbone and hydrophobic styrene domains, SAA is the preferred resinous polyol for coil coatings used in washing machines and marine environments. It eliminates the hydrolyzable backbone ester linkages found in conventional polyols, drastically improving resistance to condensing humidity, salt fog, and alkaline detergents [2].

Advanced Packaging and Non-Aqueous Inks

In writing and printing inks (e.g., flexography, gravure), SAA is utilized as a binder or performance additive. The combination of primary hydroxyls and aromatic rings improves pigment wetting and provides strong adhesion to challenging plastic substrates like polypropylene and polystyrene, outperforming standard inert resins [3].

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 453 of 454 companies (only ~ 0.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

General Manufacturing Information

2-Propen-1-ol, polymer with ethenylbenzene: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 04-14-2024

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